4-(3-Ethylphenyl)-3-fluorobenzaldehyde
Overview
Description
4-(3-Ethylphenyl)-3-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of a fluorine atom and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylphenyl)-3-fluorobenzaldehyde typically involves the introduction of the fluorine atom and the ethyl group onto the benzene ring through a series of chemical reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and scalability. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylphenyl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Ethylphenyl)-3-fluorobenzoic acid.
Reduction: 4-(3-Ethylphenyl)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Ethylphenyl)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethylphenyl)-3-fluorobenzaldehyde depends on its chemical structure and the specific reactions it undergoes. The presence of the fluorine atom and the aldehyde group allows it to participate in various chemical transformations, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors through its functional groups.
Comparison with Similar Compounds
4-(3-Ethylphenyl)-3-fluorobenzaldehyde can be compared to other similar compounds, such as:
4-(3-Methylphenyl)-3-fluorobenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.
4-(3-Ethylphenyl)-2-fluorobenzaldehyde: Similar structure but with the fluorine atom in a different position, affecting its chemical behavior.
4-(3-Ethylphenyl)-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom, resulting in different reactivity and applications.
Properties
IUPAC Name |
4-(3-ethylphenyl)-3-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-2-11-4-3-5-13(8-11)14-7-6-12(10-17)9-15(14)16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNMSNAQPJQKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=C(C=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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